molecular formula C11H14N2O3S B2571726 1-Isobutyl-1H-benzimidazole-2-sulfonic acid CAS No. 381705-51-7

1-Isobutyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2571726
CAS No.: 381705-51-7
M. Wt: 254.3
InChI Key: HAXCIDOKZMLZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature

The compound’s IUPAC name, 1-(2-methylpropyl)benzimidazole-2-sulfonic acid , reflects its substituent positions and functional groups. The benzimidazole ring consists of two fused aromatic rings (a benzene ring and an imidazole ring), with the sulfonic acid group (-SO₃H) attached to the nitrogen-containing imidazole moiety.

Structural Features

Property Description
Core Structure Benzimidazole ring with nitrogen atoms at positions 1 and 3
Substituents Isobutyl group (-C(CH₃)₂CH₂) at position 1; sulfonic acid (-SO₃H) at position 2
Molecular Formula C₁₁H₁₄N₂O₃S
Molecular Weight 254.31 g/mol
Crystal Structure Solid powder with a predicted density of 1.4 g/cm³

Key Functional Groups

  • Sulfonic Acid Group : Contributes strong acidity (pKa ~-1.36) and high polarity, enhancing solubility in polar solvents.
  • Isobutyl Group : Introduces steric bulk and hydrophobicity, modulating interactions with biological targets.

Historical Context of Benzimidazole Sulfonic Acid Derivatives

Benzimidazole sulfonic acids have been explored since the early 20th century for their synthetic and biological potential. Early derivatives, such as 1H-benzimidazole-2-sulfonic acid (BISA) , demonstrated utility as intermediates in pharmaceutical synthesis and as inhibitors of bacterial enzymes like glutamate racemase. The introduction of substituents (e.g., alkyl groups) at the 1-position of the benzimidazole ring emerged as a strategy to optimize solubility and bioactivity.

Evolution of Substituted Derivatives

Compound Application/Role CAS Number
BISA Glutamate racemase inhibitor 40828-54-4
2-Phenyl-5-sulfonic acid UV filter (Ensulizole) 27503-81-7
1-Isobutyl-2-sulfonic acid Research intermediate for antibacterial agents 381705-51-7

The isobutyl-substituted variant represents a modern extension of this class, with modifications aimed at enhancing target-specific interactions.

Positional Isomerism in Isobutyl-Substituted Benzimidazoles

Positional isomerism significantly impacts the properties of benzimidazole sulfonic acids. For example, 2-phenyl-5-sulfonic acid (CAS 27503-81-7) and 2-sulfonic acid isomers exhibit distinct UV absorption profiles and biological activities due to differences in substituent placement.

Comparative Analysis of Isomers

Property 1-Isobutyl-2-Sulfonic Acid 2-Phenyl-5-Sulfonic Acid
UV Absorption Limited data Strong UVB absorption (λmax ~310 nm)
Solubility Polar solvents (DMSO, methanol) Water-soluble (as sodium salt)
Biological Target Potential enzyme inhibition UV protection in cosmetic formulations

The 2-sulfonic acid isomer’s electron-withdrawing group at position 2 may favor hydrogen bonding, whereas the 5-sulfonic acid isomer’s substituent placement optimizes π-conjugation for UV absorption.

Properties

IUPAC Name

1-(2-methylpropyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXCIDOKZMLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid typically involves the reaction of benzimidazole derivatives with isobutyl groups and sulfonic acid. The specific synthetic routes and reaction conditions can vary, but a common method involves the use of benzimidazole as a starting material, which is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazole-2-sulfonic acid, exhibit promising antimicrobial properties. For example, compounds in this class have been shown to inhibit the growth of various pathogens, including bacteria and fungi. Notably, derivatives have been developed that target resistant strains of Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.19 μM against fluoroquinolone-resistant strains .

Antiviral Properties

Benzimidazole derivatives have also demonstrated antiviral activity. Studies have reported that certain compounds can inhibit enteroviruses and herpes simplex virus (HSV), showcasing IC50 values that indicate potent activity against these viruses . The mechanism often involves interference with viral replication processes.

Antioxidant Activity

The antioxidant potential of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid has been explored through various assays. Compounds within this class have shown significant free radical scavenging abilities, which are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Drug Development

The compound's structure makes it a valuable scaffold for synthesizing new pharmaceuticals. Its ability to inhibit glutamate racemase suggests potential in developing antibacterial drugs . Furthermore, the sulfonic acid moiety allows for modifications that can enhance pharmacokinetic properties.

Anti-inflammatory Effects

Benzimidazole derivatives have been investigated for their anti-inflammatory properties. Certain studies indicate that these compounds can significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

Reactivity in Organic Synthesis

1-Isobutyl-1H-benzimidazole-2-sulfonic acid serves as a versatile reactant in organic synthesis. It can participate in various reactions to form more complex molecules, including bis(benzimidazol-2-yl)amines, which have shown antitrichinellosis activity . Its reactivity is attributed to the presence of both the benzimidazole and sulfonic acid functionalities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the synthesis of several benzimidazole derivatives with varying substituents, demonstrating their effectiveness against resistant bacterial strains. One derivative exhibited an MIC value of 0.19 μM against Mycobacterium tuberculosis .
  • Antiviral Activity : Research on antiviral benzimidazole derivatives revealed that specific compounds inhibited HSV replication effectively, with IC50 values significantly lower than standard antiviral medications .
  • Antioxidant Properties : In vitro assays showed that certain derivatives displayed superior antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT), indicating their potential for use in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-Isobutyl-1H-benzimidazole-2-sulfonic acid and related benzimidazole sulfonic acid derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Isobutyl-1H-benzimidazole-2-sulfonic acid Isobutyl (branched C₄) C₁₂H₁₆N₂O₃S 268.33 537009-99-7 High hydrophilicity (sulfonic acid); potential for drug design
1-Benzyl-1H-benzimidazole-2-sulfonic acid Benzyl (aromatic C₆H₅CH₂) C₁₄H₁₂N₂O₃S 288.32 90331-20-7 Enhanced lipophilicity; possible CNS activity due to benzyl group
1-Ethyl-1H-benzimidazole-2-sulfonic acid Ethyl (C₂) C₉H₁₀N₂O₃S 226.26 90331-19-4 Moderate solubility; intermediate in antitumor synthesis
1-Butyl-1H-benzimidazole-2-sulfonic acid Butyl (linear C₄) C₁₁H₁₄N₂O₃S 254.30 300707-13-5 Increased lipophilicity vs. ethyl; used in coordination chemistry
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) Phenyl (C₆H₅) at 2-position C₁₃H₁₀N₂O₃S 274.29 27503-81-7 UV-absorbing properties; commercial use in sunscreens
2-Methyl-1H-benzimidazole-1-sulfonic acid Methyl (C₁) C₈H₈N₂O₃S 212.23 114389-47-8 Compact structure; potential enzyme inhibition

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • Lipophilicity : The isobutyl group introduces branched hydrophobicity, balancing solubility (via sulfonic acid) and membrane permeability. In contrast, the benzyl derivative (C₁₄H₁₂N₂O₃S) has higher aromaticity, favoring interactions with hydrophobic pockets in proteins .
  • Solubility : Sulfonic acid groups enhance water solubility across all analogs. Ensulizole (2-phenyl derivative) demonstrates practical solubility in topical formulations due to its ionic nature .

Synthetic Routes: 1-Substituted analogs (e.g., ethyl, butyl) are synthesized via nucleophilic substitution of benzimidazole precursors with alkyl halides, followed by sulfonation . Notably, solvent-free methods using sulfonic acid-functionalized silica catalysts improve yields and reduce environmental impact .

Biological Activities: Antitumor Potential: Ethyl and butyl derivatives are intermediates in antitumor drug synthesis, with substituent length influencing cellular uptake and target binding . Antimicrobial Activity: Methylsulfanyl derivatives (e.g., 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole) exhibit broad-spectrum activity, suggesting that electron-withdrawing groups (e.g., NO₂) enhance efficacy . Specialized Applications: Ensulizole’s phenyl and sulfonic acid groups enable UV absorption, highlighting the role of substituent positioning (2- vs. 5-sulfonic acid) in function .

Aromatic vs. Aliphatic Substituents: Benzyl groups enhance binding to aromatic residues in enzymes or receptors, whereas alkyl chains prioritize hydrophobic interactions .

Biological Activity

1-Isobutyl-1H-benzimidazole-2-sulfonic acid (IBBSA) is a sulfonic acid derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in pharmaceutical contexts. This article explores the biological activity of IBBSA, including its pharmacological effects, mechanisms of action, and relevant case studies.

IBBSA has a molecular formula of C11_{11}H14_{14}N2_2O3_3S and a molecular weight of approximately 254.31 g/mol. The compound features a benzimidazole core with an isobutyl substituent and a sulfonic acid group, which enhances its solubility and reactivity in biological systems .

1. Interaction with Biological Molecules

Preliminary studies suggest that IBBSA may interact with proteins and enzymes, potentially influencing their activity. These interactions are pivotal for understanding its pharmacological effects and optimizing therapeutic applications. The unique structure of IBBSA allows it to act as a versatile building block in organic synthesis, which can lead to the development of new bioactive compounds .

2. Anticancer Activity

IBBSA has been investigated for its anticancer properties. A study involving various benzimidazole derivatives demonstrated that compounds with structural similarities to IBBSA exhibited significant cytotoxic activity against different cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia). These compounds were evaluated for their half-maximal inhibitory concentration (IC50_{50}), revealing that certain derivatives showed excellent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Anticancer Efficacy

A combination treatment study assessed the efficacy of IBBSA-related compounds in synergy with known anticancer agents. For example, the combination of a benzimidazole-based agent with Rituximab showed a synergistic effect in lymphoma cell lines, indicating that IBBSA could enhance the therapeutic outcomes when used alongside existing treatments .

Cell LineAnti-Cancer AgentsTreatment MethodResults
RamosCompound A8 + RituximabSimultaneous treatment (100 nM A8 + 3 µg/ml Rituximab)Synergistic effect (CI: 0.11 - 0.62)
HCT116Compound A8 + 5FUSimultaneous treatment (1:15 A8:5FU)CI: 0.56 ± 0.08

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of benzimidazole derivatives highlighted that electron-donating groups significantly enhance anticancer activity. Compounds similar to IBBSA were tested against various cancer cell lines, showing that modifications to the benzimidazole structure could lead to improved efficacy .

Comparative Analysis

To better understand the potential of IBBSA, it is useful to compare it with other benzimidazole derivatives:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-Isobutyl-1H-benzimidazole-2-sulfonic acidC11_{11}H14_{14}N2_{2}O3_{3}S254.31 g/molIsobutyl group enhances solubility and reactivity
1-Methyl-1H-benzimidazole-2-sulfonic acidC10_{10}H12_{12}N2_{2}O3_{3}S242.28 g/molMethyl group may alter solubility properties
1-Ethyl-1H-benzimidazole-2-sulfonic acidC11_{11}H14_{14}N2_{2}O3_{3}S242.28 g/molEthyl group provides different hydrophobic characteristics

Q & A

Q. What are the optimal synthetic routes for preparing 1-Isobutyl-1H-benzimidazole-2-sulfonic acid?

Methodological Answer: The synthesis typically involves a multi-step process:

Benzimidazole Core Formation: Cyclization of o-phenylenediamine derivatives with sulfonic acid precursors under acidic conditions .

Isobutyl Substitution: Alkylation at the 1-position using isobutyl halides or alcohols in the presence of a base (e.g., NaH) to ensure regioselectivity .

Sulfonation: Controlled sulfonation at the 2-position using chlorosulfonic acid or sulfur trioxide under anhydrous conditions to prevent hydrolysis .
Key Considerations:

  • Use inert atmospheres (N₂/Ar) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize yield (e.g., 56% yield reported for analogous Mannich base derivatives) .

Q. How can spectroscopic techniques characterize 1-Isobutyl-1H-benzimidazole-2-sulfonic acid?

Methodological Answer:

  • IR Spectroscopy: Confirm sulfonic acid group (S=O stretching at ~1619 cm⁻¹) and aromatic C-H stretching (3006 cm⁻¹) .
  • ¹H/¹³C NMR: Identify isobutyl protons (δ ~3.0–3.2 ppm for CH₂ groups) and aromatic protons (δ 7.4–8.0 ppm). The sulfonic acid group deshields adjacent carbons (e.g., δ ~143 ppm for C-2) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituents.

Q. What analytical methods ensure purity and stability of this compound?

Methodological Answer:

  • HPLC: Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition onset >200°C for similar sulfonic acids) .
  • pH Stability Tests: Monitor hydrolysis in aqueous buffers (pH 2–12) to identify degradation conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole sulfonic acid derivatives?

Methodological Answer:

  • Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines to confirm specificity (e.g., anti-inflammatory activity in RAW264.7 macrophages) .
  • Control for Solubility: Use DMSO or PEG-based solvents to mitigate false negatives from poor aqueous solubility .
  • Statistical Validation: Apply ANOVA or Bayesian modeling to distinguish true activity from experimental noise .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • DFT Calculations: Analyze electron density maps (e.g., Mulliken charges) to identify reactive sites for sulfonic acid substitution .
  • QSAR Models: Build regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity .

Q. How can isotopic labeling elucidate the sulfonation mechanism in benzimidazole derivatives?

Methodological Answer:

  • ¹⁸O-Labeled Reagents: Track sulfonation pathways using H₂¹⁸O or ¹⁸O₂ to distinguish between direct sulfonation vs. hydrolysis-mediated pathways .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Q. What advanced in situ characterization techniques are suitable for studying degradation mechanisms?

Methodological Answer:

  • In Situ FTIR: Monitor real-time degradation of sulfonic acid groups under oxidative conditions (e.g., H₂O₂ exposure) .
  • X-ray Absorption Spectroscopy (XAS): Analyze sulfur oxidation states during thermal decomposition .
  • Electron Paramagnetic Resonance (EPR): Detect free radicals formed during photodegradation .

Research Challenges and Solutions

  • Contradictory Bioactivity Data: Address discrepancies by standardizing assay protocols (e.g., cell passage number, incubation time) and validating with orthogonal methods (e.g., Western blotting for protein targets) .
  • Regioselectivity in Synthesis: Use steric directing groups (e.g., bulky bases) or microwave-assisted synthesis to enhance 1-isobutyl substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.